2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with chlorine and methyl groups, as well as a morpholine ring attached to a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and morpholine intermediates. The phenoxy intermediate can be synthesized through the chlorination of 3-methylphenol, followed by etherification with 4-chlorophenol. The morpholine intermediate is prepared by reacting 4-aminophenol with morpholine under suitable conditions.
The final step involves the acylation of the morpholine intermediate with the phenoxy intermediate using acetic anhydride or a similar acylating agent. The reaction is typically carried out under reflux conditions in an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenoxy and morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular signaling pathways, resulting in the desired biological or therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4-morpholin-4-yl-quinoline
- 2-chloro-4-(morpholin-4-yl)phenyl]methanamine
- 4-chloro-3-methylphenol
Uniqueness
Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenoxy and morpholine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-14-12-17(6-7-18(14)20)25-13-19(23)21-15-2-4-16(5-3-15)22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOMFNUUPSJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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